6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
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Overview
Description
6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both imidazole and benzothiazole rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of 2-aminobenzothiazole derivatives with appropriate aldehydes and butyl-substituted phenyl compounds under reflux conditions in the presence of a suitable catalyst . The reaction conditions often involve solvents like ethanol or dioxane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole: Lacks the butyl group, which may affect its biological activity and solubility.
6-Butylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde: Lacks the methoxyphenyl group, which may influence its interaction with biological targets.
Uniqueness
6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is unique due to the presence of both butyl and methoxyphenyl groups, which contribute to its distinct chemical properties and enhanced biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
6-butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-3-4-5-14-6-11-17-19(12-14)26-21-22-20(18(13-24)23(17)21)15-7-9-16(25-2)10-8-15/h6-13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEQYQSAEXXAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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